2-Bromo-1-(difluoromethoxy)-3-nitrobenzene
Overview
Description
2-Bromo-1-(difluoromethoxy)-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene typically involves the bromination of 1-(difluoromethoxy)-3-nitrobenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethoxy)-3-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-1-(difluoromethoxy)-3-nitrobenzene when using an amine.
Reduction: 2-Bromo-1-(difluoromethoxy)-3-aminobenzene.
Oxidation: Products vary based on the specific reaction conditions and oxidizing agents used.
Scientific Research Applications
2-Bromo-1-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-difluorobenzene: Similar structure but lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromo-1-(difluoromethoxy)-4-iodobenzene: Contains an additional iodine atom, which can influence its reactivity and applications.
2-Bromo-1-(difluoromethoxy)-3-fluorobenzene: Similar structure with a fluorine atom instead of a nitro group, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-1-(difluoromethoxy)-3-nitrobenzene is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVYSEMGEYPYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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